[1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
CAS No.:
Cat. No.: VC14766740
Molecular Formula: C19H23BrN2O3
Molecular Weight: 407.3 g/mol
* For research use only. Not for human or veterinary use.
![[1-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid -](/images/structure/VC14766740.png)
Specification
Molecular Formula | C19H23BrN2O3 |
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Molecular Weight | 407.3 g/mol |
IUPAC Name | 2-[1-[[[2-(6-bromoindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
Standard InChI | InChI=1S/C19H23BrN2O3/c20-15-5-4-14-6-9-22(16(14)10-15)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25) |
Standard InChI Key | GUZOREPBXKCKLL-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Introduction
Structural Composition and Nomenclature
The compound’s IUPAC name delineates its architecture:
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A 6-bromo-1H-indole core, characterized by a bicyclic structure with a bromine atom at the 6-position.
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An acetyl group bonded to the indole’s nitrogen, forming a secondary amide linkage via an aminomethyl spacer.
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A cyclohexyl ring connected to the aminomethyl group, terminating in a carboxylic acid functional group.
Molecular Formula and Mass
Based on structural decomposition, the molecular formula is C₁₈H₂₀BrN₂O₃, yielding a molecular weight of 395.27 g/mol. This aligns with derivatives such as 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid (C₁₂H₁₁BrN₂O₃, MW 311.13 g/mol) , adjusted for the cyclohexyl-acetic acid extension.
Key Structural Features
Feature | Role in Structure |
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6-Bromoindole | Aromatic core with halogen substituent |
Acetamido linker | Enhances hydrogen bonding capacity |
Cyclohexyl group | Introduces steric bulk and lipophilicity |
Carboxylic acid | Improves solubility and bioactivity |
Physicochemical Properties
Predicted Properties (via Analogous Compounds)
Parameter | Value/Description | Source Analog |
---|---|---|
LogP | ~3.2 (moderate lipophilicity) | |
Water Solubility | Low (carboxylic acid may enhance) | |
pKa | ~4.2 (carboxylic acid) |
Comparative Analysis with Related Compounds
2-[2-(6-Bromo-1H-indol-1-yl)acetamido]acetic Acid
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Similarities: Shared bromoindole-acetamide backbone.
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Differences: Lacks the cyclohexyl-acetic acid moiety, reducing steric hindrance and lipophilicity .
(6-Bromo-1H-indol-1-yl)acetic Acid
Challenges and Future Directions
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Synthetic Optimization: Develop efficient coupling strategies to minimize side reactions.
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Biological Screening: Prioritize assays for anticancer, anti-inflammatory, or antimicrobial activity.
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ADME Profiling: Evaluate pharmacokinetics using in silico models (e.g., SwissADME).
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